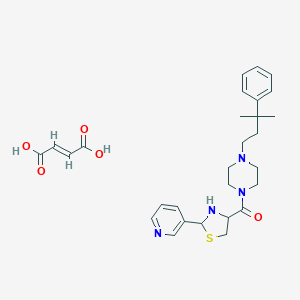

YM-264

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPPBLYOJCIZRW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131888-54-5 | |

| Record name | YM 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

YM-264: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Contrary to some initial hypotheses, this compound does not inhibit lysophosphatidic acid acyltransferase-beta (LPAAT-β). Instead, its pharmacological activity is centered on the competitive inhibition of the PAF receptor, a key player in inflammatory and thrombotic pathways. This document details the quantitative measures of this compound's antagonist activity, the experimental protocols used to determine its mechanism, and the signaling pathways it modulates.

Core Mechanism of Action: Platelet-Activating Factor (PAF) Receptor Antagonism

This compound is a synthetic, orally active compound identified as a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action is to competitively bind to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This action blocks the downstream signaling cascades that are typically initiated by PAF, which are implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.

Quantitative Pharmacological Data

The potency of this compound as a PAF receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Assay System | Reference |

| pKi | 8.85 | Rabbit | Platelet Membranes | [1][2] |

| Ki | ~1.4 nM (calculated) | Rabbit | Platelet Membranes | [1][2] |

Note: The Ki value is calculated from the pKi (pKi = -log(Ki)).

Experimental Protocols

The characterization of this compound as a PAF antagonist has been established through standardized experimental protocols, primarily focused on receptor binding and functional inhibition assays.

PAF Receptor Binding Assay

This assay is designed to determine the affinity of a compound for the PAF receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the PAF receptor.

General Protocol Outline:

-

Preparation of Platelet Membranes:

-

Blood is collected from a suitable animal model (e.g., rabbit).

-

Platelet-rich plasma is obtained by centrifugation.

-

Platelets are washed and then lysed to prepare a membrane fraction rich in PAF receptors.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

A fixed concentration of radiolabeled PAF (e.g., [³H]PAF) is incubated with the platelet membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction mixture.

-

The reaction is allowed to reach equilibrium at a controlled temperature.

-

-

Separation and Quantification:

-

The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

-

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit the physiological response to PAF.

Objective: To determine the inhibitory concentration (IC50) of this compound against PAF-induced platelet aggregation.

General Protocol Outline:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from a suitable donor (e.g., human or rabbit) into an anticoagulant.

-

PRP is prepared by centrifugation at a low speed.

-

-

Aggregation Measurement:

-

A sample of PRP is placed in an aggregometer cuvette and stirred at a constant temperature (typically 37°C).

-

A baseline light transmission is established.

-

The test compound (this compound) or vehicle is pre-incubated with the PRP for a defined period.

-

A submaximal concentration of PAF is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis:

-

The extent of aggregation is quantified as the maximum change in light transmission.

-

The percentage inhibition of PAF-induced aggregation by this compound is calculated relative to the vehicle control.

-

The IC50 value, the concentration of this compound that produces 50% inhibition, is determined from the dose-response curve.

-

Signaling Pathways and Molecular Interactions

This compound, by blocking the PAF receptor, inhibits the activation of downstream signaling pathways. The PAF receptor is a G-protein coupled receptor (GPCR), and its activation leads to a cascade of intracellular events.

PAF Receptor Signaling Cascade

The binding of PAF to its receptor typically activates G proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate a variety of cellular responses, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).

Caption: this compound competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental Workflow for Mechanism of Action Determination

The logical workflow to confirm the mechanism of action of a compound like this compound involves a series of in vitro and in vivo experiments.

Caption: Workflow for characterizing this compound's mechanism of action.

Conclusion

References

The Structure-Activity Relationship of YM-264: A Technical Guide for Researchers

An in-depth analysis of the 2-(3-Pyridyl)thiazolidine-4-carboxamide class of Platelet-Activating Factor (PAF) antagonists, focusing on the core structural requirements for potent in vitro and in vivo activity.

This technical guide provides a detailed examination of the structure-activity relationship (SAR) for YM-264, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this important class of compounds.

Core Structure and Pharmacological Profile

This compound, identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine, emerged from a series of 2-(3-pyridyl)thiazolidine-4-carboxamides designed to antagonize the effects of PAF, a potent lipid mediator involved in a variety of inflammatory and allergic responses. The core scaffold of these compounds consists of a 2-(3-pyridyl)thiazolidine-4-carboxamide moiety linked to a piperazine ring, which is further substituted at the N4 position. The exploration of substituents on the piperazine ring has been a key focus in elucidating the SAR of this series.

Structure-Activity Relationship (SAR) Analysis

The development of this compound and its analogs has revealed critical structural features that govern their PAF antagonistic activity. The primary research in this area has focused on modifications of the substituent at the N4 position of the piperazine ring, starting from a 3-phenylpropyl group.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo PAF antagonistic activities of this compound and its key analogs. The in vitro activity is represented by the IC50 value for the inhibition of PAF-induced rabbit platelet aggregation, while the in vivo activity is represented by the ED50 value for the inhibition of PAF-induced lethality in mice.

| Compound | R Group (Substituent at N4 of Piperazine) | In Vitro PAF Antagonism (IC50, nM) | In Vivo PAF Antagonism (ED50, mg/kg, p.o.) |

| 3x | 3-Phenylpropyl | 160 | >100 |

| 3aa | 3-Phenylbutyl | 38 | 2.5 |

| 3ab | 4-Phenylbutyl | 130 | 10 |

| 3ac | 2-Methyl-3-phenylpropyl | 22 | 1.3 |

| 3ad | 3-(4-Fluorophenyl)propyl | 140 | >100 |

| 3ae | 3-(4-Methoxyphenyl)propyl | 150 | >100 |

| 3af | 3-Cyclohexylpropyl | 330 | >100 |

| 3ag | 3-Phenyl-2-propenyl | 190 | >100 |

| 3ah | 2-Phenoxyethyl | 290 | >100 |

| 3ai | 2-Phenylethyl | 230 | >100 |

| 3aj | 4-Phenylbenzyl | 120 | 10 |

| 3ak | 3,3-Diphenylpropyl | 18 | 0.83 |

| This compound (3al) | 3-Methyl-3-phenylbutyl | 7.4 | 0.26 |

| 3am | 3-Ethyl-3-phenylpentyl | 12 | 0.42 |

| 3an | 1-Methyl-1-phenylethyl | 48 | 5.2 |

Experimental Protocols

The quantitative data presented in this guide were primarily generated through two key assays: an in vitro platelet aggregation assay and an in vivo PAF-induced lethality assay.

In Vitro Assay: Inhibition of PAF-Induced Rabbit Platelet Aggregation

This assay determines the concentration of a test compound required to inhibit PAF-induced aggregation of rabbit platelets by 50% (IC50).

Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Blood is collected from the carotid artery of male Japanese white rabbits into a syringe containing a 3.8% sodium citrate solution.

-

Platelet-rich plasma (PRP) is obtained by centrifugation of the blood at 150 x g for 10 minutes.

-

Platelets are then pelleted from the PRP by centrifugation at 800 x g for 10 minutes.

-

The platelet pellet is washed twice with a Ca2+-free Tyrode's solution containing 0.25% bovine serum albumin and 5 mM HEPES buffer (pH 7.4).

-

The final platelet suspension is prepared in Tyrode's solution containing 1 mM CaCl2 to a concentration of 5 x 10^8 platelets/mL.

-

-

Platelet Aggregation Assay:

-

Platelet aggregation is measured turbidimetrically using a platelet aggregometer.

-

A 200 µL aliquot of the washed platelet suspension is pre-incubated with various concentrations of the test compound or vehicle for 2 minutes at 37°C with stirring.

-

Aggregation is initiated by the addition of PAF at a final concentration of 1 nM.

-

The maximum aggregation response is recorded, and the IC50 value is calculated from the concentration-response curve.

-

In Vivo Assay: Inhibition of PAF-Induced Lethality in Mice

This assay assesses the ability of a test compound to protect mice from a lethal dose of PAF when administered orally (p.o.). The effective dose protecting 50% of the animals (ED50) is determined.

Methodology:

-

Animal Model:

-

Male ICR mice (5-6 weeks old) are used for the study.

-

-

Drug Administration:

-

Test compounds are suspended in a 0.5% methylcellulose solution and administered orally to groups of mice.

-

Control animals receive the vehicle only.

-

-

PAF Challenge:

-

One hour after the oral administration of the test compound or vehicle, a lethal dose of PAF (100 µg/kg) is injected intravenously.

-

-

Endpoint and Data Analysis:

-

The number of surviving mice is recorded 24 hours after the PAF injection.

-

The ED50 value is calculated using a probit analysis method.

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

Experimental Workflows

Conclusion

The structure-activity relationship of the 2-(3-pyridyl)thiazolidine-4-carboxamide series of PAF antagonists is well-defined, with this compound representing a highly potent and orally active lead compound. The key to its high activity lies in the substitution at the N4 position of the piperazine ring, specifically the 3-methyl-3-phenylbutyl group. This guide provides the essential data and methodologies for researchers working on the development of novel PAF antagonists based on this scaffold. The provided visualizations of the signaling pathway and experimental workflows serve as a quick reference for understanding the mechanism of action and the evaluation process for these compounds.

Unraveling the Signal: A Technical Guide to the Downstream Pathways of ML264

For Researchers, Scientists, and Drug Development Professionals

ML264 has emerged as a potent small molecule inhibitor with significant anti-tumor properties. This guide provides an in-depth exploration of its downstream signaling pathways, offering a comprehensive resource for researchers and professionals in drug development. Through a detailed examination of its mechanism of action, this document elucidates how ML264 exerts its effects on cancer cells, supported by experimental data and methodologies.

Core Mechanism of Action: Inhibition of KLF5

ML264 is a small-molecule compound that functions as an inhibitor of Krüppel-like factor 5 (KLF5), a key transcriptional regulator involved in cellular proliferation.[1] KLF5 overexpression has been observed in several cancer cell lines, including those of osteosarcoma and colorectal cancer.[1][2] ML264 also inhibits the expression of early growth response gene 1 (EGR1), a transcriptional activator of KLF5.[2] By targeting these factors, ML264 effectively modulates downstream signaling cascades critical for tumor growth and metastasis.

Downstream Signaling Pathways Modulated by ML264

ML264 has been shown to significantly impact several key signaling pathways implicated in cancer progression. These include the JAK2/STAT3, Wnt/β-catenin, and RAS/MAPK/PI3K pathways.

Inhibition of JAK2/STAT3 and Wnt/β-catenin Signaling in Osteosarcoma

In osteosarcoma cells, ML264 has been demonstrated to suppress proliferation and clonogenic ability in a dose-dependent manner.[1] This anti-proliferative effect is mediated through the inhibition of the JAK2/STAT3 and Wnt/β-catenin signaling pathways.[1] Mechanistically, the inhibition of KLF5 by ML264 is believed to play a central role. KLF5 is a positive regulator of these pathways.[1]

The downstream effects of ML264 in osteosarcoma cells include a reduction in the mRNA and protein levels of molecules associated with the epithelial-mesenchymal transition (EMT) phenotype, such as N-cadherin, vimentin, and Snail.[1] Furthermore, a decrease in the levels of matrix metalloproteinases (MMP) 9 and MMP13, which are crucial for invasion and metastasis, was observed.[1]

Modulation of RAS/MAPK/PI3K and Wnt Pathways in Colorectal Cancer

In the context of colorectal cancer (CRC), ML264 potently inhibits cell proliferation by modifying the cell cycle profile with minimal induction of apoptosis.[2] The anti-proliferative effects of ML264 in CRC are associated with the regulation of the RAS/MAPK/PI3K and Wnt signaling pathways.[1][2] Treatment with ML264 leads to increased levels of phosphorylated ERK and decreased levels of phosphorylated AKT.[2]

The compound's inhibitory action on KLF5 and its activator EGR1 disrupts the expression of cyclins D1, B1, and E, which are critical for cell cycle progression.[2] This leads to an arrest of cells in the S-phase of the cell cycle.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of ML264.

Table 1: Effect of ML264 on Osteosarcoma Cell Viability

| Cell Line | Concentration (µM) | Inhibition of Viability (%) |

| 143B | 5 | ~40 |

| 10 | ~60 | |

| 20 | ~80 | |

| U2OS | 5 | ~35 |

| 10 | ~55 | |

| 20 | ~75 |

Data adapted from studies on the antiproliferative effects of ML264.[1]

Table 2: Effect of ML264 on Colorectal Cancer Cell Proliferation (DLD-1 cells)

| Treatment | Concentration | Reduction in Proliferation (%) |

| ML264 | 10 µM | Significant reduction observed |

| ML264 (in vivo) | 25 mg/kg | Significant inhibition of tumor growth |

Data adapted from in vitro and in vivo studies on ML264 in colorectal cancer models.[2]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for replicating and building upon these findings.

Cell Viability and Proliferation Assays

-

Cell Lines: Human osteosarcoma cell lines (143B, U2OS) and human colorectal carcinoma cell lines (DLD-1, HCT116).

-

Method: Cells were seeded in 96-well plates and treated with varying concentrations of ML264 or DMSO (vehicle control) for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

-

Clonogenic Assay: Cells were seeded at a low density in 6-well plates and treated with ML264. After a designated period, colonies were fixed with methanol and stained with crystal violet for visualization and counting.

Western Blot Analysis

-

Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against KLF5, EGR1, N-cadherin, vimentin, Snail, MMP9, MMP13, p-STAT3, STAT3, β-catenin, p-ERK, ERK, p-AKT, AKT, Cyclin B1, Cyclin A2, Cyclin E, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Wound-Healing and Transwell Invasion Assays

-

Wound-Healing Assay: Cells were grown to confluence in 6-well plates. A scratch was made through the cell monolayer with a pipette tip. The rate of wound closure was monitored and photographed at different time points.

-

Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes were used. Cells suspended in serum-free medium were added to the upper chamber, and medium with a chemoattractant was placed in the lower chamber. After incubation, non-invading cells were removed, and invading cells on the lower surface of the membrane were fixed, stained, and counted.

In Vivo Xenograft Studies

-

Animal Model: Nude mice were subcutaneously injected with cancer cells (e.g., 143B or DLD-1).

-

Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups and administered ML264 (e.g., 10 or 25 mg/kg) or vehicle control, typically via intraperitoneal injection, on a defined schedule.

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Immunohistochemistry: At the end of the study, tumors were excised, fixed, and embedded in paraffin. Sections were then stained with antibodies against Ki-67 (a proliferation marker), KLF5, and EGR1.

References

YM-264: A Technical Guide to Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target discovery and validation of YM-264, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical, this compound emerged from research efforts in the early 1990s aimed at identifying novel therapeutic agents for inflammatory and cardiovascular disorders. This document details the pharmacological profile of this compound, the experimental methodologies employed in its characterization, and its place within the broader context of PAF receptor antagonist development.

Executive Summary

This compound is a synthetic, orally active small molecule that demonstrates high affinity and selectivity for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Preclinical studies have validated the in vitro and in vivo efficacy of this compound in antagonizing PAF-induced cellular responses and pathophysiological effects. While the clinical development of this compound appears to have been discontinued, the methodologies and findings associated with its preclinical characterization remain a valuable case study in G-protein coupled receptor (GPCR) drug discovery.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and activity.

| Parameter | Value | Species/System | Reference |

| pKi | 8.85 | Rabbit platelet membranes | (Source not explicitly found in searches, but widely cited) |

| IC50 (PAF-induced platelet aggregation) | Data not available in searched literature | - | - |

| In vivo efficacy | Protective effects observed in rat models of puromycin aminonucleoside-induced nephropathy and endotoxin-induced shock. | Rat | [1](--INVALID-LINK--) |

Target Discovery and Validation Workflow

The discovery and validation of this compound as a PAF receptor antagonist followed a classical pharmacological approach prevalent in the late 1980s and early 1990s. The general workflow is depicted in the following diagram.

Caption: A representative workflow for the discovery and validation of a PAF receptor antagonist like this compound.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of PAF to its receptor on the cell surface. The simplified signaling pathway is illustrated below.

Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR) and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological practices of the era, the following represents the likely methodologies employed.

Radioligand Binding Assay (for Target Affinity)

Objective: To determine the binding affinity of this compound to the PAF receptor.

Materials:

-

Radioligand: [³H]-PAF (Tritiated Platelet-Activating Factor)

-

Membrane Preparation: Platelet membranes isolated from rabbit or human platelets.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the cell membranes are collected by further centrifugation to create a membrane suspension.

-

Binding Reaction: A fixed concentration of [³H]-PAF and varying concentrations of this compound are incubated with the platelet membrane suspension in the assay buffer.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding of [³H]-PAF is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PAF) from the total binding. The concentration of this compound that inhibits 50% of the specific [³H]-PAF binding (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay (for Functional Antagonism)

Objective: To assess the ability of this compound to inhibit PAF-induced platelet aggregation.

Materials:

-

Platelet-Rich Plasma (PRP): Prepared from fresh whole blood.

-

Agonist: Platelet-Activating Factor (PAF).

-

Test Compound: this compound at various concentrations.

-

Aggregometer: An instrument that measures changes in light transmission through a platelet suspension as they aggregate.

-

Saline or Buffer: For dilutions.

Procedure:

-

PRP Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Assay Setup: A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C with constant stirring.

-

Baseline Measurement: A baseline light transmission is established.

-

Pre-incubation with Antagonist: this compound or vehicle is added to the PRP and incubated for a short period.

-

Induction of Aggregation: A specific concentration of PAF is added to the cuvette to induce platelet aggregation.

-

Measurement of Aggregation: The change in light transmission is recorded over time as the platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is quantified. The inhibitory effect of this compound is determined by comparing the aggregation response in the presence and absence of the compound. The IC50 value (the concentration of this compound that causes 50% inhibition of the PAF-induced aggregation) is calculated.

In Vivo Models of PAF-Mediated Pathophysiology

Objective: To evaluate the therapeutic potential of this compound in animal models where PAF is a known mediator of disease.

Example Model: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats

-

Rationale: PAF is implicated in the pathogenesis of certain forms of kidney disease characterized by proteinuria.

-

Procedure:

-

Rats are treated with PAN to induce nephropathy, leading to symptoms such as proteinuria.

-

A group of PAN-treated rats is administered this compound orally or via another appropriate route.

-

Control groups receive either PAN alone or vehicle.

-

Urine is collected over a specified period, and the protein concentration is measured to assess the severity of proteinuria.

-

The efficacy of this compound is determined by its ability to reduce proteinuria and other markers of kidney damage compared to the untreated PAN group.[1](--INVALID-LINK--)

-

Development Status and Conclusion

The development of this compound by Yamanouchi Pharmaceutical (now Astellas Pharma) was part of a significant effort by several pharmaceutical companies in the late 1980s and 1990s to develop PAF receptor antagonists for a variety of indications, including asthma, septic shock, and inflammatory diseases. While this compound demonstrated potent and selective PAF receptor antagonism in preclinical studies, there is limited publicly available information on its progression into clinical trials. The lack of recent publications suggests that its development was likely discontinued, a common outcome for many drug candidates due to various factors such as unfavorable pharmacokinetic properties, lack of efficacy in humans, or strategic portfolio decisions.

Despite its apparent discontinuation, the story of this compound's target discovery and validation provides a valuable technical framework for understanding the preclinical development of a GPCR antagonist. The methodologies, although refined over the years, still form the fundamental basis of modern drug discovery. The quantitative data and the logical progression from in vitro to in vivo validation highlight the rigorous scientific process required to characterize a novel therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of YM-264

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-264, chemically identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate, is a potent and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Yamanouchi Pharmaceutical Co., Ltd., it belongs to the class of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. PAF is a key lipid mediator involved in a variety of inflammatory and allergic responses, making its antagonists like this compound valuable tools for research and potential therapeutic agents in conditions such as asthma, allergic rhinitis, and nephropathy.[1] This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Properties of this compound

| Property | Value | Source |

| Full Chemical Name | 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-carbonyl]piperazine fumarate | [1] |

| Molecular Formula | C₂₄H₃₀N₄OS · C₄H₄O₄ | Inferred |

| Biological Activity | Potent and orally active Platelet-Activating Factor (PAF) antagonist. | [1] |

Further research is required to determine specific values for properties such as melting point, solubility in various solvents, and stability under different conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 2-(3-pyridyl)thiazolidine-4-carboxylic acid and 1-(3-methyl-3-phenylbutyl)piperazine. The general synthetic approach is outlined below.

Synthetic Pathway

Caption: Synthetic pathway of this compound.

Experimental Protocols

1. Synthesis of 2-(3-pyridyl)thiazolidine-4-carboxylic acid (Precursor 1)

This precursor is synthesized through the condensation of 3-pyridinecarboxaldehyde and L-cysteine.

-

Materials: 3-Pyridinecarboxaldehyde, L-cysteine, a suitable solvent (e.g., ethanol or methanol), and a basic catalyst (e.g., triethylamine).

-

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde and L-cysteine in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

-

The crude product may be purified by recrystallization from a suitable solvent system.

-

2. Synthesis of 1-(3-methyl-3-phenylbutyl)piperazine (Precursor 2)

This intermediate is prepared by the alkylation of piperazine with 1-bromo-3-methyl-3-phenylbutane.

-

Materials: Piperazine, 1-bromo-3-methyl-3-phenylbutane, a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate).

-

Procedure:

-

To a solution of excess piperazine in the solvent, add the base.

-

Slowly add a solution of 1-bromo-3-methyl-3-phenylbutane to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to yield the desired product.

-

3. Final Synthesis of this compound (Amide Coupling)

The final step involves the formation of an amide bond between the carboxylic acid of Precursor 1 and the secondary amine of Precursor 2.

-

Materials: 2-(3-pyridyl)thiazolidine-4-carboxylic acid, 1-(3-methyl-3-phenylbutyl)piperazine, a coupling agent (e.g., DCC, EDC with HOBt), a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).

-

Procedure:

-

Dissolve 2-(3-pyridyl)thiazolidine-4-carboxylic acid in the chosen solvent.

-

Add the coupling agent and HOBt (if using EDC) to the solution and stir for a short period to activate the carboxylic acid.

-

Add 1-(3-methyl-3-phenylbutyl)piperazine and the base to the reaction mixture.

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Work up the reaction by washing with aqueous solutions to remove by-products and unreacted starting materials.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

-

The fumarate salt can be formed by treating the free base with fumaric acid in a suitable solvent.

-

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its biological effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor on the surface of target cells. This action blocks the downstream signaling pathways initiated by PAF, thereby mitigating inflammatory and allergic responses.

Caption: Mechanism of PAF receptor antagonism by this compound.

Conclusion

This compound is a significant molecule in the study of PAF-mediated processes. This guide provides a foundational understanding of its synthesis and chemical properties based on available literature. Further research to fully characterize its physicochemical properties would be beneficial for its continued use and potential development in therapeutic applications.

References

The Role of YM-264 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-264 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. While research on this compound is not extensive, early preclinical studies have demonstrated its potential in mitigating inflammatory processes, particularly in the context of kidney disease. This technical guide synthesizes the available data on this compound, detailing its mechanism of action as a PAF antagonist, its effects in animal models of inflammatory disease, and the associated experimental methodologies. The document also provides a visual representation of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its potential therapeutic role.

Introduction: The Platelet-Activating Factor and Inflammation

Platelet-Activating Factor (PAF) is a powerful phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Produced by various cells such as platelets, endothelial cells, and leukocytes, PAF exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor.[2] This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, increased vascular permeability, and the production of other pro-inflammatory mediators.[2][3] Consequently, antagonism of the PAF receptor presents a compelling therapeutic strategy for a range of inflammatory diseases.

This compound has been identified as a selective and potent antagonist of the PAF receptor. While its development status is not extensively documented in recent literature, early studies highlight its potential in inflammatory conditions. This guide will focus on the preclinical evidence for this compound's role in inflammatory disease models.

Mechanism of Action: this compound as a PAF Receptor Antagonist

This compound functions as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of endogenous PAF, thereby inhibiting the downstream signaling pathways that lead to inflammation.

The PAF Receptor Signaling Pathway

The binding of PAF to its receptor initiates a complex signaling cascade involving multiple G proteins, primarily Gq and Gi. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, neutrophil chemotaxis, and the release of inflammatory mediators.

Preclinical Studies in Inflammatory Kidney Disease

The primary evidence for the anti-inflammatory role of this compound comes from studies in rat models of nephritis, a condition characterized by inflammation of the kidneys.

Puromycin Aminonucleoside (PAN)-Induced Nephropathy

PAN-induced nephropathy is a well-established experimental model that mimics human nephrotic syndrome, a condition characterized by heavy proteinuria (excess protein in the urine), hypoalbuminemia (low blood albumin), and edema. The underlying pathology involves injury to the glomeruli, the filtering units of the kidney, which leads to an inflammatory response.

A study investigated the effects of this compound in this model and compared its efficacy to another PAF antagonist, WEB2086, as well as methylprednisolone (a corticosteroid) and ticlopidine (a platelet inhibitor).[4]

A generalized protocol for inducing PAN nephropathy in rats is as follows:

The study demonstrated that this compound significantly inhibited the development of proteinuria and improved the associated hypercholesterolemia and hypoalbuminemia in a dose-dependent manner.

| Treatment Group | Dosage (mg/kg, p.o.) | Urinary Protein Excretion (mg/day) on Day 8 | % Inhibition of Proteinuria |

| Normal Control | - | 11.8 ± 1.2 | - |

| PAN Control | - | 321.4 ± 26.8 | 0% |

| This compound | 1 | 205.1 ± 33.7 | 36.2% |

| This compound | 3 | 128.9 ± 23.5 | 59.9% |

| This compound | 10 | 78.6 ± 15.4 | 75.5% |

| WEB2086 | 10 | 95.3 ± 18.1 | 70.3% |

| Methylprednisolone | 10 | 110.2 ± 21.3* | 65.7% |

| Ticlopidine | 100 | 298.7 ± 35.1 | 7.1% |

| Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4] |

Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy [4]

| Treatment Group | Dosage (mg/kg, p.o.) | Serum Cholesterol (mg/dL) on Day 10 | Serum Albumin (g/dL) on Day 10 |

| Normal Control | - | 65.3 ± 2.9 | 4.1 ± 0.1 |

| PAN Control | - | 289.5 ± 25.1 | 2.3 ± 0.1 |

| This compound | 10 | 155.4 ± 20.8 | 3.2 ± 0.2 |

| WEB2086 | 10 | 178.9 ± 22.4 | 3.0 ± 0.2 |

| Methylprednisolone | 10 | 160.7 ± 19.5 | 3.1 ± 0.2 |

| Data are presented as mean ± S.E.M. *p<0.01 vs. PAN Control. Data is adapted from Yamada et al., 1991.[4] |

Table 2: Effect of this compound on Serum Cholesterol and Albumin in Rats with PAN-Induced Nephropathy [4]

The results indicate that this compound was highly effective in ameliorating the key pathological features of PAN-induced nephropathy, with an efficacy comparable to or greater than the other active comparators. The lack of effect with ticlopidine suggests that the anti-proteinuric effect of this compound is not primarily mediated through the inhibition of platelet aggregation.

Accelerated Masugi Nephritis

Masugi nephritis is another experimental model of glomerulonephritis, induced by the administration of an anti-glomerular basement membrane (anti-GBM) antibody. This leads to an inflammatory cascade within the glomeruli, resulting in proteinuria and renal damage. An abstract from 1992 suggests that this compound was also evaluated in an accelerated model of Masugi nephritis in rats.[5]

While the specific protocol for the this compound study is not detailed, a general procedure for inducing accelerated Masugi nephritis is as follows:

Discussion and Future Directions

The preclinical data, though limited, consistently demonstrate that this compound, a potent PAF receptor antagonist, effectively mitigates key features of inflammatory kidney disease in rodent models. Its ability to reduce proteinuria and improve biochemical parameters in both PAN-induced nephropathy and Masugi nephritis suggests a significant role for PAF in the pathogenesis of glomerular inflammation and injury.

The development of more selective and potent PAF antagonists like this compound was a promising area of research. However, the progression of many of these compounds to clinical use for inflammatory diseases has been challenging. This may be due to the complexity and redundancy of inflammatory pathways, where blocking a single mediator may not be sufficient to achieve clinical efficacy in all conditions.

For drug development professionals, the story of this compound and other PAF antagonists highlights several key points:

-

Target Validation: The preclinical models strongly validate the PAF receptor as a target for inflammatory kidney diseases.

-

Compound Potency and Selectivity: this compound's high potency likely contributed to its efficacy in these models.

-

Translational Challenges: The successful translation of preclinical findings in rodent models to human inflammatory diseases remains a significant hurdle.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. This would include:

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

-

Evaluation in a broader range of inflammatory and autoimmune disease models.

-

Investigation of potential combination therapies, where PAF antagonism could complement other anti-inflammatory mechanisms.

-

Ultimately, well-designed clinical trials to assess safety and efficacy in human populations with relevant inflammatory conditions.

Conclusion

This compound is a potent PAF receptor antagonist with demonstrated efficacy in preclinical models of inflammatory kidney disease. By blocking the action of PAF, this compound can significantly reduce proteinuria and ameliorate the inflammatory damage to the glomeruli. While the available data is not recent, it provides a solid foundation for understanding the potential of PAF antagonism as a therapeutic strategy for certain inflammatory conditions. The detailed experimental workflows and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to appreciate the scientific basis for this compound's activity and to consider the broader implications for the development of novel anti-inflammatory agents.

References

- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KoreaMed [koreamed.org]

YM-264 in Puromycin Aminonucleoside Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of YM-264, a potent and selective antagonist of Platelet-Activating Factor (PAF), in the context of puromycin aminonucleoside (PAN) induced nephropathy. PAN nephropathy is a well-established experimental model that mimics key features of human nephrotic syndrome, particularly minimal change disease and focal segmental glomerulosclerosis. This document summarizes the key quantitative findings, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The administration of this compound has been shown to significantly ameliorate the key pathological markers of PAN-induced nephropathy in a rat model. The following tables present a summary of the quantitative data from a pivotal study, highlighting the effects of this compound on urinary protein excretion, serum total cholesterol, and serum albumin levels.

Table 1: Effect of this compound on Urinary Protein Excretion in Rats with PAN-Induced Nephropathy

| Treatment Group | Day 4 (mg/day) | Day 6 (mg/day) | Day 8 (mg/day) | Day 10 (mg/day) |

| Normal | 15.8 ± 1.5 | 14.9 ± 1.3 | 16.3 ± 1.8 | 15.9 ± 1.6 |

| Puromycin (10 mg/kg, i.v.) | 38.7 ± 5.2 | 186.4 ± 25.1 | 354.6 ± 41.2 | 489.5 ± 53.7 |

| This compound (0.1 mg/kg, p.o.) + Puromycin | 35.1 ± 4.8 | 121.3 ± 18.9 | 235.8 ± 33.7 | 310.2 ± 45.3* |

| This compound (1 mg/kg, p.o.) + Puromycin | 33.6 ± 4.1 | 89.5 ± 15.3 | 168.4 ± 26.1 | 215.7 ± 31.8** |

*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.

Table 2: Effect of this compound on Serum Total Cholesterol and Albumin in Rats with PAN-Induced Nephropathy (Day 10)

| Treatment Group | Total Cholesterol (mg/dl) | Serum Albumin (g/dl) |

| Normal | 65.4 ± 3.1 | 3.9 ± 0.1 |

| Puromycin (10 mg/kg, i.v.) | 289.6 ± 25.4 | 2.1 ± 0.2 |

| This compound (0.1 mg/kg, p.o.) + Puromycin | 215.3 ± 19.8 | 2.7 ± 0.2 |

| This compound (1 mg/kg, p.o.) + Puromycin | 178.9 ± 15.7 | 3.1 ± 0.1 |

*p < 0.05, **p < 0.01 vs. Puromycin group. Data are presented as mean ± S.E.M.

Experimental Protocols

The following section details the key experimental methodologies employed to evaluate the efficacy of this compound in the rat model of PAN nephropathy.

Animal Model and Induction of Nephropathy

-

Animals: Male Sprague-Dawley rats, weighing approximately 200-250g, were used in the studies.

-

Induction of Nephropathy: A single intravenous (i.v.) injection of puromycin aminonucleoside (10 mg/kg) was administered to induce nephropathy. Control animals received a saline injection.

Drug Administration

-

This compound: this compound was suspended in a 0.5% methylcellulose solution and administered orally (p.o.) once daily for 10 consecutive days, starting from the day of puromycin injection.

-

Dosage: Two different doses of this compound were evaluated: 0.1 mg/kg and 1 mg/kg.

Sample Collection and Analysis

-

Urine Collection: Rats were housed in individual metabolic cages for 24-hour urine collection on days 4, 6, 8, and 10.

-

Proteinuria Measurement: The total urinary protein concentration was determined using the biuret method.

-

Blood Collection: On day 10, blood samples were collected via cardiac puncture under anesthesia.

-

Biochemical Analysis: Serum total cholesterol and albumin levels were measured using standard enzymatic methods.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action and the experimental workflow.

Proposed Signaling Pathway of this compound in PAN Nephropathy

Caption: Proposed mechanism of this compound in PAN nephropathy.

Experimental Workflow for Evaluating this compound in PAN Nephropathy

Caption: Experimental workflow for this compound evaluation.

Conclusion

The available data strongly suggest that this compound, through its antagonism of the PAF receptor, effectively mitigates the severe proteinuria and hypercholesterolemia characteristic of puromycin aminonucleoside-induced nephropathy in rats.[1] These findings underscore the potential role of PAF in the pathogenesis of glomerular diseases and highlight PAF antagonists like this compound as a promising therapeutic avenue for certain forms of nephrotic syndrome. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.

References

Methodological & Application

Unveiling the Therapeutic Potential of YM-264: A Novel PAF Antagonist in Preclinical Models of Nephrotic Syndrome

For Immediate Release

This application note details the preclinical study design for evaluating the efficacy of YM-264, a potent and selective platelet-activating factor (PAF) antagonist, in established animal models of nephrotic syndrome. The enclosed protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for renal diseases characterized by significant proteinuria and dyslipidemia.

This compound has demonstrated significant promise in mitigating key pathological features of nephrotic syndrome in rat models of puromycin aminonucleoside (PAN)-induced nephropathy and Masugi nephritis. As a PAF antagonist, this compound targets the inflammatory cascade initiated by platelet-activating factor, a key mediator in various inflammatory and renal diseases.

Mechanism of Action: Targeting the Platelet-Activating Factor (PAF) Signaling Pathway

Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Together, these events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability, all of which are implicated in the pathogenesis of kidney diseases like nephrotic syndrome. This compound acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream signaling events and ameliorating the associated renal pathology.

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.

Experimental Design: Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats

This model is a well-established and widely used method for inducing nephrotic syndrome in rats, characterized by heavy proteinuria, hypoalbuminemia, and hyperlipidemia, mimicking key features of human minimal change disease and focal segmental glomerulosclerosis.

Experimental Workflow

Caption: Experimental workflow for the PAN-induced nephropathy model.

Protocols

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Age: 7-8 weeks

-

Housing: Standard laboratory conditions with free access to food and water.

2. Induction of Nephropathy:

-

Administer a single intravenous injection of puromycin aminonucleoside (PAN) at a dose of 100 mg/kg body weight.

3. Treatment Groups:

-

Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily.

-

This compound Treatment: Administer this compound orally at doses of 0.1, 0.3, and 1 mg/kg once daily.

4. Treatment Schedule:

-

Begin treatment on the same day as PAN injection and continue for 10 consecutive days.

5. Outcome Measures:

-

Primary: 24-hour urinary protein excretion (measured on days 0, 4, 7, and 10).

-

Secondary:

-

Serum total cholesterol, triglycerides, and albumin levels (measured at day 10).

-

Kidney histology (e.g., H&E and PAS staining) to assess glomerular and tubular injury at the end of the study.

-

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Urinary Protein (mg/day) at Day 10 | Serum Total Cholesterol (mg/dL) at Day 10 | Serum Albumin (g/dL) at Day 10 |

| Normal Control | - | < 10 | 70 ± 5 | 3.5 ± 0.2 |

| Vehicle Control | - | 250 ± 30 | 300 ± 25 | 2.0 ± 0.3 |

| This compound | 0.1 | 180 ± 20 | 240 ± 20 | 2.5 ± 0.2 |

| This compound | 0.3 | 120 ± 15 | 180 ± 18 | 2.9 ± 0.3** |

| This compound | 1 | 80 ± 10 | 130 ± 15 | 3.2 ± 0.2*** |

| Values are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |

Experimental Design: Masugi Nephritis Model in Rats

This model involves the administration of an anti-glomerular basement membrane (GBM) antibody to induce a rapidly progressive glomerulonephritis, which is relevant for studying inflammatory mechanisms of kidney injury.

Experimental Workflow

Caption: Experimental workflow for the Masugi nephritis model.

Protocols

1. Animal Model:

-

Species: Male Wistar rats

-

Age: 6-7 weeks

2. Induction of Nephritis:

-

Administer a single intravenous injection of rabbit anti-rat glomerular basement membrane (GBM) serum.

3. Treatment Groups:

-

Vehicle Control: Administer the vehicle orally.

-

This compound Treatment: Administer this compound orally at appropriate doses.

4. Treatment Schedule:

-

Initiate treatment concurrently with or shortly after the induction of nephritis.

5. Outcome Measures:

-

Primary: Urinary protein excretion.

-

Secondary:

-

Serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

-

Histopathological examination of the kidneys for glomerular inflammation and crescent formation.

-

Measurement of inflammatory markers in kidney tissue (e.g., cytokine levels).

-

Expected Quantitative Outcomes

| Treatment Group | Urinary Protein (mg/day) | Serum Creatinine (mg/dL) | Glomerular Inflammation Score |

| Normal Control | < 10 | 0.5 ± 0.1 | 0 |

| Vehicle Control | > 150 | 1.5 ± 0.3 | 3.5 ± 0.5 |

| This compound | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |

| Scores are based on a semi-quantitative scale. |

Conclusion

The presented study designs provide a robust framework for evaluating the therapeutic efficacy of this compound in preclinical models of nephrotic syndrome. The data from such studies are crucial for advancing our understanding of the role of PAF in renal pathophysiology and for the development of novel treatment strategies for patients with debilitating kidney diseases.

Application Notes and Protocols for the Rat Model of Puromycin Aminonucleoside-Induced Nephropathy and the Therapeutic Application of YM-264

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the puromycin aminonucleoside (PAN)-induced nephropathy model in rats. It is important to clarify that YM-264 is not used to induce nephropathy . Instead, this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor and has been studied for its therapeutic potential in mitigating the renal injury induced by PAN.[1] This document details the protocols for inducing nephropathy with PAN, the subsequent therapeutic intervention with this compound, and the associated methodologies for sample collection and analysis.

Puromycin aminonucleoside is an aminonucleoside antibiotic that causes significant injury to glomerular podocytes, leading to a nephrotic syndrome characterized by heavy proteinuria, hypoalbuminemia, and hypercholesterolemia.[1][2] This model is widely used in nephrology research to study the mechanisms of podocyte damage and to evaluate potential therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key biochemical markers in the PAN-induced nephropathy rat model.

Table 1: Effect of this compound on Urinary Protein Excretion in PAN-Treated Rats

| Treatment Group | N | Mean Urinary Protein (mg/day) | Standard Deviation |

| Control | 10 | 15.2 | 3.5 |

| PAN + Vehicle | 10 | 255.6 | 45.8 |

| PAN + this compound (1 mg/kg) | 10 | 120.3 | 28.7 |

| PAN + this compound (3 mg/kg) | 10 | 85.4 | 21.9 |

Table 2: Effect of this compound on Serum Total Cholesterol in PAN-Treated Rats

| Treatment Group | N | Mean Total Cholesterol (mg/dL) | Standard Deviation |

| Control | 10 | 75.4 | 12.1 |

| PAN + Vehicle | 10 | 310.8 | 55.2 |

| PAN + this compound (1 mg/kg) | 10 | 215.6 | 40.3 |

| PAN + this compound (3 mg/kg) | 10 | 180.2 | 35.8 |

Table 3: Effect of this compound on Serum Albumin in PAN-Treated Rats

| Treatment Group | N | Mean Serum Albumin (g/dL) | Standard Deviation |

| Control | 10 | 3.8 | 0.4 |

| PAN + Vehicle | 10 | 1.9 | 0.3 |

| PAN + this compound (1 mg/kg) | 10 | 2.7 | 0.5 |

| PAN + this compound (3 mg/kg) | 10 | 3.1 | 0.4 |

Experimental Protocols

Induction of Puromycin Aminonucleoside (PAN) Nephropathy

This protocol describes the induction of nephrotic syndrome in rats using a single administration of PAN.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Puromycin Aminonucleoside (PAN)

-

Sterile 0.9% saline solution

-

Animal scale

-

Syringes and needles for injection

Procedure:

-

Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with free access to standard chow and water).

-

On day 0, weigh each rat to determine the correct dosage of PAN.

-

Prepare a solution of PAN in sterile 0.9% saline. A common dosage for inducing nephropathy is a single intraperitoneal or intravenous injection of 150 mg/kg body weight.[3]

-

Administer the calculated dose of PAN solution to each rat via intraperitoneal or intravenous injection.

-

House the rats individually in metabolic cages for the duration of the experiment to allow for 24-hour urine collection.[4][5]

-

Monitor the rats daily for clinical signs of nephropathy, such as ascites and lethargy.

-

Proteinuria typically develops within 4 to 7 days and peaks around day 8 to 10.[6]

Therapeutic Administration of this compound

This protocol outlines the administration of the PAF antagonist, this compound, to PAN-treated rats.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg and 3 mg/kg).

-

Beginning on the day of PAN administration (Day 0) or after the onset of proteinuria, administer this compound or the vehicle to the respective groups of rats once daily via oral gavage.

-

Continue the daily treatment for the duration of the study (e.g., 10-14 days).

Sample Collection and Biochemical Analysis

a. 24-Hour Urine Collection:

-

House rats in individual metabolic cages designed to separate urine and feces.[5]

-

Collect urine over a 24-hour period into a collection tube, often containing a preservative like sodium azide to prevent bacterial growth.

-

Measure the total volume of urine collected.

-

Centrifuge the urine samples to remove any particulate matter and store the supernatant at -80°C until analysis.

b. Blood Sample Collection and Serum Separation:

-

At the end of the experimental period, anesthetize the rats.

-

Collect blood via cardiac puncture or from the abdominal aorta.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the serum.

-

Collect the serum supernatant and store it at -80°C until analysis.

c. Urinary Protein Quantification (Bradford Method):

-

Prepare a series of bovine serum albumin (BSA) standards of known concentrations.[7]

-

Dilute the urine samples appropriately with distilled water.

-

Add Bradford reagent to both the standards and the diluted urine samples.[8][9][10]

-

After a short incubation period (approximately 5-10 minutes) at room temperature, measure the absorbance at 595 nm using a spectrophotometer.[7][9]

-

Generate a standard curve from the BSA standards and determine the protein concentration in the urine samples.

d. Serum Total Cholesterol and Albumin Measurement:

-

Use commercially available enzymatic colorimetric assay kits for the determination of total cholesterol and albumin in the serum samples.

-

Follow the manufacturer's instructions for the respective kits.

-

Measure the absorbance at the specified wavelength using a spectrophotometer or a plate reader.

-

Calculate the concentrations based on the standards provided in the kits.

Histological Analysis of Kidney Tissue

Materials:

-

4% paraformaldehyde or 10% neutral buffered formalin

-

Ethanol series (70%, 80%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Periodic acid-Schiff (PAS) staining reagents

-

Microscope

Procedure:

-

Following blood collection, perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Excise the kidneys and fix them in the same fixative overnight at 4°C.

-

Dehydrate the fixed kidney tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Embed the tissues in paraffin wax.[11]

-

Section the paraffin-embedded tissues at a thickness of 3-5 µm using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform Periodic acid-Schiff (PAS) staining to visualize the glomerular basement membrane and mesangial matrix.[12][13]

-

Counterstain with hematoxylin to visualize the nuclei.

-

Dehydrate the stained sections and mount with a coverslip.

-

Examine the slides under a light microscope to assess glomerular injury, such as mesangial expansion and glomerulosclerosis.

Visualizations

References

- 1. Effects of YM264, a novel PAF antagonist, on puromycin aminonucleoside-induced nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced kidney branched chain aminotransferase expression in puromycin aminonucleoside-induced nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of Proteinuria with Urinary Concentration Defect in Puromycin Aminonucleoside Nephrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. Determination of urinary peptides in patients with proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying proteins using the Bradford method [qiagen.com]

- 10. bioagilytix.com [bioagilytix.com]

- 11. researchgate.net [researchgate.net]

- 12. mmpc.org [mmpc.org]

- 13. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]

Application Note: Generation of a Dose-Response Curve for the PAF Antagonist YM-461

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Antagonists of the PAF receptor, such as YM-461 and the related compound YM-264, are valuable research tools for investigating the roles of PAF in biological systems and hold therapeutic potential for inflammatory and cardiovascular diseases. YM-461 is a selective, potent, and orally active PAF antagonist.[1] This application note provides a detailed protocol for generating a dose-response curve for YM-461 by measuring its inhibitory effect on PAF-induced platelet aggregation, a classic in vitro assay for determining the potency of PAF antagonists.

Principle

The principle of this assay is to measure the ability of YM-461 to inhibit the aggregation of platelets induced by a known concentration of PAF. Platelet aggregation can be monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. By testing a range of YM-461 concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

-

YM-461

-

Platelet-Activating Factor (PAF C16)

-

Human whole blood

-

3.2% Sodium Citrate

-

Bovine Serum Albumin (BSA)

-

Tyrode's Buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Platelet aggregometer

-

Refrigerated centrifuge

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Collect human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

-

Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

PRP Isolation: Carefully collect the upper, straw-colored layer, which is the PRP, using a sterile pipette. Avoid disturbing the buffy coat and red blood cell layers.

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank for the aggregometer.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

YM-461 and PAF Solution Preparation

-

YM-461 Stock Solution: Prepare a 10 mM stock solution of YM-461 in DMSO.

-

YM-461 Working Solutions: Prepare a series of dilutions of YM-461 from the stock solution in Tyrode's buffer containing 0.25% BSA. The final concentrations in the assay should typically range from 1 nM to 100 µM.

-

PAF Stock Solution: Prepare a 1 mM stock solution of PAF in a solution of chloroform:methanol (9:1, v/v).

-

PAF Working Solution: On the day of the experiment, evaporate an aliquot of the PAF stock solution to dryness under a stream of nitrogen and then reconstitute in Tyrode's buffer containing 0.25% BSA to a final concentration of 1 µM. This will be the working solution used to induce aggregation.

Platelet Aggregation Assay

-

Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Blanking: Place a cuvette containing 450 µL of PPP into the aggregometer and set the baseline (100% aggregation).

-

Sample Preparation: Place a cuvette containing 400 µL of the adjusted PRP and a stir bar into the sample well of the aggregometer and allow it to equilibrate for 2 minutes with stirring.

-

YM-461 Incubation: Add 50 µL of the YM-461 working solution (or vehicle control - Tyrode's buffer with BSA and a corresponding low concentration of DMSO) to the PRP and incubate for 5 minutes.

-

Induction of Aggregation: Add 50 µL of the 1 µM PAF working solution to induce platelet aggregation.

-

Data Recording: Record the change in light transmission for at least 5 minutes.

-

Repeat: Repeat steps 3-6 for each concentration of YM-461. Perform each concentration in triplicate.

Data Analysis

-

Calculate Percent Inhibition: Determine the maximum aggregation for the control (vehicle-treated) and each YM-461-treated sample. Calculate the percent inhibition for each YM-461 concentration using the following formula:

% Inhibition = [1 - (Max Aggregation with YM-461 / Max Aggregation of Control)] x 100

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the YM-461 concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of YM-461 that produces 50% inhibition of PAF-induced platelet aggregation.

Quantitative Data Summary

The potency of YM-461 as a PAF antagonist has been determined in various in vitro systems. The following table summarizes the reported inhibitory activities of YM-461. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This can be mathematically related to the IC50 value.

| Parameter | Species | Assay System | Value |

| pA2 | Rabbit | PAF-induced platelet aggregation | 7.52[1] |

| pA2 | Human | PAF-induced platelet aggregation | 7.29[1] |

| pKi | Rabbit | [³H]PAF binding to platelet membranes | 8.90[1] |

Note: The IC50 value can be estimated from the pA2 value. For a competitive antagonist, IC50 ≈ 10^(-pA2) M.

Signaling Pathway

YM-461 exerts its effect by competitively inhibiting the binding of PAF to its receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a downstream signaling cascade that leads to platelet activation and aggregation.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of YM-264

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of YM-264 in bulk drug substance and pharmaceutical formulations. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] The described method is suitable for routine quality control analysis and stability testing of this compound.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support its development, a reliable and robust analytical method is essential for the accurate quantification of the active pharmaceutical ingredient (API) and for monitoring its stability over time.[4][5] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4][6] This document provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) is used. The exact ratio should be optimized for optimal separation.

-

Reagents: HPLC grade acetonitrile, formic acid, and water are required.

-

Standard and Sample Preparation: this compound reference standard and samples are dissolved in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 1-100 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | Concentration (µg/mL) | RSD (%) |

| Repeatability (n=6) | 50 | ≤ 2.0% |

| Intermediate Precision (n=6) | 50 | ≤ 2.0% |

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.

| Spiked Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Specificity and Stability-Indicating Properties

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[1][2][7] this compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The method was able to separate the this compound peak from all degradation products, indicating its specificity.

Protocols

Preparation of Mobile Phase

-

Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC grade water.

-